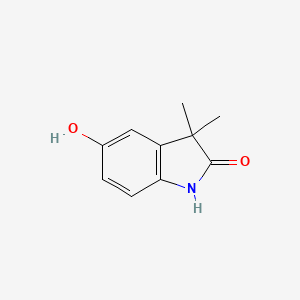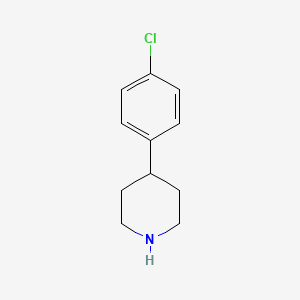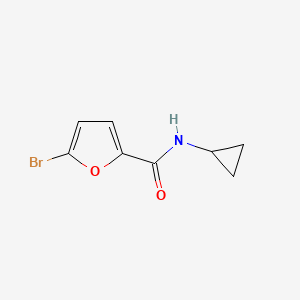
1-(4-Amino-3-bromo-phenyl)-ethanone
概要
説明
1-(4-Amino-3-bromo-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, with an ethanone group as the functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-bromo-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 4-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0°C to room temperature . The reaction is typically carried out by adding NBS dropwise to a solution of 4-aminophenylacetonitrile in acetonitrile, followed by warming to room temperature and subsequent workup to isolate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(4-Amino-3-bromo-phenyl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, particularly when catalyzed by Lewis acids like aluminum chloride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.
Oxidizing Agents (e.g., KMnO4): For oxidation reactions.
Reducing Agents (e.g., NaBH4): For reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Alcohols: From oxidation and reduction of the ethanone group.
科学的研究の応用
1-(4-Amino-3-bromo-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
Material Science:
作用機序
The mechanism of action of 1-(4-Amino-3-bromo-phenyl)-ethanone largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets, potentially disrupting biological pathways and exerting therapeutic effects .
類似化合物との比較
4-Amino-3-bromobenzoic Acid: Shares the amino and bromine substituents but differs in the functional group (carboxylic acid instead of ethanone).
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone.
Uniqueness: 1-(4-Amino-3-bromo-phenyl)-ethanone is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-(4-amino-3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMVJBACZFHISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363933 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56759-32-1 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B1270661.png)







![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)


